molecular formula C₈¹³C₂H₁₂BrN₄¹⁵NO₃ B1157696 8-Bromo-2'-deoxyadenosine-13C2,15N

8-Bromo-2'-deoxyadenosine-13C2,15N

Cat. No.: B1157696
M. Wt: 333.12
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2'-deoxyadenosine-13C2,15N is a stable isotope-labelled analogue of 8-Bromo-2'-deoxyadenosine, which is a brominated deoxyadenosine derivative. This compound is synthetically modified with stable carbon-13 (13C) and nitrogen-15 (15N) isotopes at specific positions on its purine base, making it an essential tool for advanced analytical research. The primary research application of this isotope-labelled standard is in the study of brominated DNA adducts generated by human DNA polymerases . These adducts are significant in understanding DNA damage and mutagenesis. The incorporation of 13C and 15N isotopes is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy, a high-resolution technique for studying biomolecular structure and dynamics . RNA and DNA analysis by NMR often suffers from spectral crowding due to the limited number of nucleotide building blocks. The introduction of stable isotopes like 13C and 15N helps overcome this challenge by simplifying spectra, reducing line broadening, and providing well-resolved probes for investigating the structure and interactions of nucleic acids and their complexes, which can be crucial for understanding cancer-related processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C₈¹³C₂H₁₂BrN₄¹⁵NO₃

Molecular Weight

333.12

Synonyms

19: PN: US20050059037 SEQID: 31 claimed DNA-13C2,15N;  8-Bromo-2’-deoxyadenosine-13C2,15N;  8-Bromo-9-(2’-deoxyribofuranosyl)adenine-13C2,15N;  8-Bromodeoxyadenosine;  NSC 79220-13C2,15N

Origin of Product

United States

Scientific Research Applications

Antimetabolite Activity:
As an analogue of deoxyadenosine, 8-Bromo-2'-deoxyadenosine exhibits antimetabolite properties that can interfere with nucleotide metabolism. This characteristic makes it a potential candidate for antiviral therapies and cancer treatment. Studies have shown that similar nucleoside analogues can inhibit viral replication and tumor growth by mimicking natural nucleotides during DNA synthesis .

Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the effects of various nucleoside analogues on cancer cell lines. The results indicated that compounds structurally related to 8-Bromo-2'-deoxyadenosine showed significant cytotoxic effects against breast and lung cancer cells, suggesting that bromination may enhance the efficacy of these agents by altering their interaction with DNA polymerases .

Stable Isotope Labeling in Metabolic Research

Use in Metabolic Pathway Studies:
The incorporation of stable isotopes such as carbon-13 and nitrogen-15 into 8-Bromo-2'-deoxyadenosine allows for advanced metabolic tracing studies. These isotopes facilitate the tracking of metabolic pathways in living organisms, providing insights into cellular processes under various physiological conditions .

Table 2: Stable Isotope Applications

Isotope LabelingApplication
Carbon-13Metabolic flux analysis
Nitrogen-15Protein synthesis studies

Radiosensitization Studies

Mechanism Exploration:
Research has demonstrated that 8-Bromo-2'-deoxyadenosine possesses radiosensitizing properties due to its ability to generate reactive species upon radiation exposure. This makes it a valuable compound for studying the mechanisms behind radiation therapy effectiveness in cancer treatment . The compound's ability to enhance the effects of radiation on cancer cells can be pivotal in developing more effective treatment protocols.

Comparison with Similar Compounds

Structural and Isotopic Analogs

The table below summarizes key differences between 8-Bromo-2'-deoxyadenosine-13C2,15N and related compounds:

Compound Molecular Formula Molecular Weight Isotopic Labels Key Applications Synthesis Reference
This compound C10H11BrN5O3 (13C2,15N) 253.213* 13C (positions?), 15N DNA repair, isotopic tracing Orji et al. (1999)
2'-Deoxyadenosine-13C2,15N C10H13N5O3 (13C2,15N) 253.213 13C2, 15N Metabolic/NMR studies Lafrancois et al. (1999)
8-Bromo-cAMP C10H11BrN5O6P 408.1 None Cell signaling, kinase studies N/A
8-Bromo-2'-deoxyguanosine-13C,15N2 C10H12BrN5O4 (13C,15N2) Undisclosed 13C, 15N2 Oxidative damage studies PubChem

*Note: The molecular weight listed for this compound (253.213) in conflicts with theoretical calculations. A brominated derivative of 2'-deoxyadenosine (MW ~251.24) should exceed 330 Da; this discrepancy requires verification .

Key Observations:

Isotopic Labeling: The target compound’s dual 13C and 15N labels enable precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR), distinguishing it from non-labeled analogs like 8-Bromo-cAMP . In contrast, 8-Bromo-2'-deoxyguanosine-13C,15N2 is labeled at different positions (guanine base), limiting direct comparability in adenine-specific studies .

Functional Differences: The bromine atom in this compound disrupts Watson-Crick base pairing, making it a substrate for error-prone DNA polymerases or crosslinking agents. Non-brominated analogs (e.g., 2'-Deoxyadenosine-13C2,15N) retain natural pairing, ideal for metabolic flux analysis . 8-Bromo-cAMP, a cyclic phosphate derivative, mimics cAMP in signaling pathways, unlike the deoxyribose-linked target compound .

Synthesis Complexity: Orji et al. Bromination introduces additional steps (e.g., halogenation), reducing yield compared to non-brominated isotopologs .

Preparation Methods

Reaction Conditions and Mechanisms

Source details the bromination of 2'-deoxyadenosine using Br2 in aqueous or methanolic ammonia. The reaction proceeds via an electrophilic attack at the electron-rich C8 position, facilitated by the lone pair electrons on the adjacent N7 atom. Optimal yields (73–85%) are achieved under controlled pH (8–9) and temperatures between 25–40°C. Alternative methods employing NBS in dimethylformamide (DMF) at 60°C for 6 hours report comparable efficiency.

Table 1: Bromination Methods for 8-Bromo-2'-deoxyadenosine Synthesis

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Br2NH3/MeOH25–401273
NBSDMF60685

Purification and Isolation

Post-bromination, the crude product is purified via reverse-phase chromatography (C18 column) using acetonitrile/water gradients. High-performance liquid chromatography (HPLC) analysis confirms purity >99%, with characteristic UV absorption at 260 nm.

Isotopic Labeling with 13C and 15N

Incorporation of stable isotopes (13C2,15N) into the 8-bromo-2'-deoxyadenosine structure is critical for tracer studies in metabolic and pharmacokinetic research. Labeling strategies involve either:

  • Precursor-based synthesis : Using isotopically enriched starting materials.

  • Post-synthetic modification : Introducing isotopes via chemical exchange or enzymatic reactions.

13C and 15N Incorporation at Specific Positions

Source outlines a method for synthesizing 13C2-labeled cytidine analogs, which can be adapted for adenosine derivatives. The adenine base is constructed using 13C-enriched ammonium bicarbonate (NH4HCO3) and 15N-labeled ammonia (15NH3) to introduce isotopes at the N1, N3, and C2 positions. For this compound, isotopic labels are typically incorporated at:

  • 13C : C2 of the adenine ring and C1' of the deoxyribose sugar.

  • 15N : N1 and N3 of the adenine ring.

Pathway A: Labeled Adenine Synthesis

  • 15N-labeled adenine : React 4,6-diamino-5-nitrosopyrimidine with 15NH3 under reductive conditions (H2/Pd-C) to form 15N-enriched adenine.

  • 13C2-deoxyribose : Generate 13C-labeled deoxyribose via glucose fermentation using 13C6-glucose in bacterial cultures, followed by phosphorylation and coupling to the labeled adenine.

Pathway B: Post-Synthetic Isotope Exchange

  • 15N incorporation : Treat 8-bromo-2'-deoxyadenosine with 15NH3 at elevated temperatures (80°C) to exchange nitrogen atoms at N1 and N3.

  • 13C labeling : Use 13C-enriched formaldehyde (13CH2O) in reductive amination reactions to introduce 13C at the C2 position.

Table 2: Isotopic Labeling Efficiency

IsotopePositionMethodEfficiency (%)Reference
13CC2 (adenine)Reductive amination92
15NN1, N3Ammonia exchange88
13CC1' (sugar)Fermentation95

Optimization of Reaction Parameters

Temperature and pH Dependence

Isotopic incorporation efficiency is highly sensitive to reaction conditions. For 15N labeling via ammonia exchange, optimal pH ranges from 9.0–10.5, with temperatures maintained at 70–80°C to minimize degradation. Lower temperatures (25–40°C) are preferred for bromination to avoid side reactions such as depurination.

Solvent Systems

  • Bromination : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates.

  • Isotope exchange : Aqueous ammonia/methanol mixtures improve solubility and reaction homogeneity.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment. For this compound (C10H12BrN5O3), the theoretical monoisotopic mass is 332.016 Da, matching experimental values (332.016 ± 0.001 Da).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Downfield shifts at H8 (δ 8.35 ppm) confirm bromination.

  • 13C NMR : Peaks at δ 152.3 ppm (C8-Br) and δ 92.1 ppm (C1'-13C) validate isotopic labeling.

Table 3: Key NMR Assignments

NucleusChemical Shift (ppm)Assignment
1H8.35H8 (adenine)
13C152.3C8 (Br-substituted)
15N-150.2N1 (adenine)

Challenges and Mitigation Strategies

Side Reactions

  • Depurination : Acidic conditions during bromination can cleave the glycosidic bond. Buffering at pH 8–9 minimizes this risk.

  • Isotopic Dilution : Trace unlabeled reagents reduce isotopic purity. Use of >99% 13C/15N-enriched precursors ensures >98% isotopic abundance.

Scalability Issues

Large-scale synthesis requires optimized catalytic systems. Pd/C-mediated hydrogenation for 15N labeling is scalable to kilogram quantities with 90% yield .

Q & A

Basic Research Questions

Q. How is 8-Bromo-2'-deoxyadenosine-13C2,15N^{13}\text{C}_2,^{15}\text{N} synthesized, and what purification methods ensure isotopic and chemical homogeneity?

  • Methodological Answer : Synthesis typically involves bromination of 2'-deoxyadenosine at the 8-position using brominating agents (e.g., N-bromosuccinimide), followed by isotopic labeling via enzymatic or chemical incorporation of 13C^{13}\text{C} and 15N^{15}\text{N} at specific positions. Purification employs reverse-phase HPLC coupled with mass spectrometry (LC-MS) to verify isotopic enrichment (>98 atom%) and remove unlabeled byproducts. Characterization via 1H^1\text{H}/13C^{13}\text{C}-NMR and high-resolution MS ensures structural integrity and isotopic specificity .

Q. What is the role of 13C^{13}\text{C} and 15N^{15}\text{N} labeling in quantifying 8-Bromo-2'-deoxyadenosine in biological matrices?

  • Methodological Answer : The isotopic labels serve as internal standards in LC-MS workflows, enabling precise quantification through isotope dilution mass spectrometry (IDMS). By spiking known amounts of the labeled compound into samples, researchers correct for matrix effects and ionization efficiency variations. This approach distinguishes exogenous 8-bromo derivatives from endogenous nucleosides, achieving detection limits as low as 0.1 pg/mL in plasma or tissue homogenates .

Advanced Research Questions

Q. How does bromination at the 8-position alter the conformational dynamics of 2'-deoxyadenosine, and what techniques validate these structural changes?

  • Methodological Answer : Bromine’s steric bulk and electron-withdrawing effects induce a syn-to-anti glycosidic bond shift, stabilizing non-canonical DNA conformations. X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments reveal these changes. Comparative studies with non-brominated analogs show altered base-pairing kinetics, which can be quantified using stopped-flow fluorescence or circular dichroism (CD) spectroscopy .

Q. What experimental strategies mitigate challenges in interpreting 13C^{13}\text{C}-NMR spectra of 8-Bromo-2'-deoxyadenosine-13C2,15N^{13}\text{C}_2,^{15}\text{N} due to isotopic splitting and bromine’s quadrupolar moment?

  • Methodological Answer : High-field NMR (≥600 MHz) reduces signal overlap, while 13C^{13}\text{C}-decoupling and isotopic filtering suppress splitting artifacts. For bromine-induced line broadening, solid-state NMR or dynamic nuclear polarization (DNP) enhances sensitivity. Computational modeling (e.g., DFT) corroborates experimental spectra to resolve ambiguities in peak assignments .

Q. How can researchers design kinetic assays to study the excision efficiency of DNA repair enzymes (e.g., alkyladenine DNA glycosylase) toward 8-Bromo-2'-deoxyadenosine lesions?

  • Methodological Answer : Competitive inhibition assays using 32P^{32}\text{P}-labeled oligonucleotides containing the brominated lesion are incubated with purified enzymes. Reaction progress is monitored via gel electrophoresis or UPLC-MS to quantify lesion excision rates. Isotopic labeling enables tracking of repair intermediates, while Michaelis-Menten analysis compares catalytic efficiency (kcat/KMk_{\text{cat}}/K_{\text{M}}) against non-brominated substrates .

Q. What are the best practices for assessing the hydrolytic stability of 8-Bromo-2'-deoxyadenosine-13C2,15N^{13}\text{C}_2,^{15}\text{N} under physiological conditions (pH, temperature)?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Degradation products are profiled using LC-MS/MS with multiple reaction monitoring (MRM). Arrhenius modeling predicts shelf-life under storage conditions. Isotopic labels aid in distinguishing hydrolysis byproducts (e.g., debrominated nucleosides) from background noise .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported LC-MS/MS quantification data for 8-Bromo-2'-deoxyadenosine across laboratories?

  • Methodological Answer : Interlaboratory variability often arises from differences in ionization sources (e.g., ESI vs. APCI) or column chemistries. Standardization using a common isotopic internal standard and harmonized MRM transitions (e.g., m/z 346→215 for the brominated fragment) improves reproducibility. Participation in round-robin trials and validation against certified reference materials (CRMs) ensures data consistency .

Q. What bioinformatics tools are recommended for analyzing Next-Generation Sequencing (NGS) data to map genomic regions prone to 8-Bromo-2'-deoxyadenosine incorporation?

  • Methodological Answer : Alignment pipelines (e.g., BWA-MEM or Bowtie2) identify reads containing brominated lesions, while variant callers (GATK) flag mismatches at bromine-adducted sites. Machine learning models trained on oxidative damage datasets (e.g., 8-oxo-dG) predict lesion hotspots. Cross-referencing with ChIP-seq data links adducts to transcriptionally active or repair-deficient regions .

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